molecular formula C33H32FNaO6 B1683866 Etalocib CAS No. 161172-51-6

Etalocib

Cat. No. B1683866
M. Wt: 544.6 g/mol
InChI Key: GKDIMGQSBSDJNC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Etalocib is a drug candidate that was under development for the treatment of various types of cancer . It acts as a leukotriene B4 receptor antagonist and a PPARγ agonist . It has been used in trials studying the treatment of Pancreatic Cancer, Carcinoma, Non-Small-Cell Lung, and Unspecified Adult Solid Tumor .


Molecular Structure Analysis

Etalocib has a molecular formula of C33H33FO6 and a molecular weight of 544.61 . It belongs to the class of organic compounds known as diphenylethers, which are aromatic compounds containing two benzene rings linked to each other through an ether group .


Physical And Chemical Properties Analysis

Etalocib is a solid compound . It has a solubility of 100 mg/mL in DMSO when ultrasonicated . The compound should be stored at -20°C for long term (months) or 0-4°C for short term (days to weeks) .

Scientific Research Applications

Modulation of Immune Response

Tocilizumab, etanercept, and abatacept have shown varying effects on human monocytes/macrophages, which are pivotal in the immune response against diseases such as Rheumatoid Arthritis (RA). In vitro studies reveal these drugs, including etanercept, can significantly decrease superoxide anion production, a critical component of the cellular immune response. Notably, etanercept uniquely inhibits MMP-9 gene expression and activity, which is involved in the inflammatory process, suggesting a specific pathway through which it may exert its effects beyond TNF-α inhibition. This study highlights etanercept's potential in modulating immune responses, suggesting broader applications in inflammatory and autoimmune diseases beyond its current use in RA treatment (Obeng et al., 2016).

Cancer Immunotherapy

Research exploring the role of etanercept in cancer immunotherapy has shown promising results. A study utilizing a DNA vaccine encoding a bacterial toxin linked to a tumor antigen demonstrated that the addition of etanercept could significantly enhance the vaccine's potency against murine tumors expressing human papillomavirus type 16 E7. This enhancement was attributed to an increase in the number of E7-specific CD8+ T cell precursors, indicating that etanercept may have potential applications in boosting the effectiveness of cancer vaccines through modulation of the immune response (Hung et al., 2001).

Reproductive Health

A unique case study reported successful ovulation induction, conception, and normal delivery after chronic therapy with etanercept, a TNF-α inhibitor, in a patient with rheumatoid arthritis. This case provides valuable insights into the safety and potential implications of etanercept use in the context of reproductive health, particularly for patients undergoing fertility treatments. The findings suggest that etanercept does not adversely affect ovulation, pregnancy, or delivery outcomes, which is crucial information for reproductive endocrinologists and obstetricians managing patients with autoimmune diseases (Sills et al., 2001).

Safety And Hazards

Etalocib is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental exposure, appropriate first aid measures should be taken .

properties

IUPAC Name

2-[3-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]propoxy]-2-propylphenoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33FO6/c1-3-9-25-29(12-7-13-30(25)40-31-11-6-5-10-26(31)33(36)37)38-18-8-19-39-32-21-28(35)27(20-22(32)4-2)23-14-16-24(34)17-15-23/h5-7,10-17,20-21,35H,3-4,8-9,18-19H2,1-2H3,(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIZRWPXUYFCSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC=C1OC2=CC=CC=C2C(=O)O)OCCCOC3=CC(=C(C=C3CC)C4=CC=C(C=C4)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167073
Record name Etalocib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etalocib

CAS RN

161172-51-6
Record name 2-[2-Propyl-3-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]propoxy]phenoxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161172-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etalocib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161172516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etalocib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12850
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etalocib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETALOCIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THY6RIW44R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etalocib
Reactant of Route 2
Reactant of Route 2
Etalocib
Reactant of Route 3
Reactant of Route 3
Etalocib
Reactant of Route 4
Reactant of Route 4
Etalocib
Reactant of Route 5
Etalocib
Reactant of Route 6
Etalocib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.